BenchChemオンラインストアへようこそ!

Azidopine

Photoaffinity labeling Calcium channel biochemistry Target identification

Azidopine is the only 1,4-DHP probe with a photolabile aryl azide for UV-inducible covalent crosslinking to L-type Caᵥ1.2/Caᵥ1.3 α1 subunits and P-gp/ABCG2 transporters. Its Kd (30 pM) provides ~13-fold higher affinity than nifedipine for cardiac channels. Irreversible binding enables unambiguous target ID via SDS-PAGE fluorography after denaturation—impossible with reversible DHPs. Essential for ion channel subunit mapping, MDR transporter pharmacology, and high-sensitivity radioligand displacement screening.

Molecular Formula C27H26F3N5O5
Molecular Weight 557.5 g/mol
CAS No. 90523-31-2
Cat. No. B1666438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidopine
CAS90523-31-2
SynonymsAzidopine
Molecular FormulaC27H26F3N5O5
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C
InChIInChI=1S/C27H26F3N5O5/c1-4-39-25(37)21-15(2)33-16(3)22(23(21)19-7-5-6-8-20(19)27(28,29)30)26(38)40-14-13-32-24(36)17-9-11-18(12-10-17)34-35-31/h5-12,23,33H,4,13-14H2,1-3H3,(H,32,36)
InChIKeySWMHKFTXBOJETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azidopine (CAS 90523-31-2) — Photoactivatable Dihydropyridine Calcium Channel Probe for Irreversible Target Labeling and Multidrug Resistance Research


Azidopine is a 1,4-dihydropyridine (DHP) calcium channel blocker distinguished by its aryl azide moiety, which confers UV-inducible photoaffinity labeling capability — a feature absent in all clinically used, non-photoactive DHPs such as nifedipine, nitrendipine, and nimodipine [1]. It binds with exceptionally high affinity to L-type voltage-gated calcium channels (Caᵥ1.2/Caᵥ1.3) and also serves as a substrate and photolabel for the multidrug resistance transporters P-glycoprotein (ABCB1) and ABCG2 (BCRP) [2][3]. These dual properties make azidopine a uniquely enabling tool compound for irreversible target identification, binding-site mapping, and transporter functional studies — applications for which non-photoactive DHP analogs are structurally incapable.

Why Generic DHP Calcium Channel Blockers Cannot Substitute for Azidopine in Photoaffinity Labeling, Target ID, or MDR Transporter Studies


Azidopine is not a therapeutic DHP calcium channel blocker — it is a photochemical research probe whose core functional value derives from its aryl azide substituent. This group enables UV-triggered, covalent, irreversible crosslinking to target proteins, allowing unambiguous identification of binding subunits via SDS-PAGE and fluorography [1]. Non-photoactive DHPs such as nifedipine (Kd ~0.4 nM in cardiac membranes), nitrendipine (Kd ~0.1–2 nM), and nimodipine (Kd ~2.2 nM in skeletal muscle) bind reversibly and cannot be used for covalent target tagging [2][3]. Furthermore, azidopine's interaction profile with P-glycoprotein is quantitatively and mechanistically distinct: among five DHPs tested, azidopine exhibits the highest hydrophobicity-driven ATPase activation, while nifedipine and nitrendipine occupy non-overlapping binding sites on the transporter [4]. Substituting azidopine with a generic DHP would forfeit both the photoaffinity capability and the unique P-gp binding pharmacology.

Azidopine (CAS 90523-31-2) — Quantitative Differentiation Evidence vs. Closest DHP Analogs and MDR Modulators


Photoaffinity Labeling Capability: Irreversible Covalent Crosslinking vs. Reversible Binding of Non-Photoactive DHPs

Azidopine is a bifunctional molecular probe: its DHP core confers reversible, high-affinity binding to L-type calcium channels, while its aryl azide substituent enables UV (∼254–366 nm)-induced generation of a reactive nitrene that covalently inserts into nearby C–H or N–H bonds. Upon photolysis, [³H]azidopine is photoincorporated specifically into a protein of Mr ∼145,000 (skeletal muscle) or ∼165,000 (cardiac muscle), enabling permanent, SDS-resistant tagging of the calcium channel α1 subunit [1][2]. In contrast, all clinically used DHP calcium channel blockers — including nifedipine, nitrendipine, nimodipine, and nicardipine — lack a photoreactive group entirely and bind only reversibly. They cannot be used for covalent target labeling, SDS-PAGE fluorography, or irreversible binding-site footprinting. This functional dichotomy is absolute and structural in origin: the azido (-N₃) group on the benzoyl arm of azidopine has no chemical equivalent in any therapeutically approved DHP.

Photoaffinity labeling Calcium channel biochemistry Target identification

Cardiac L-Type Calcium Channel Binding Affinity: Azidopine (Kd 30 pM) vs. Nifedipine (Kd 400 pM) — ~13-Fold Higher Affinity in Guinea-Pig Heart Membranes

In direct radioligand binding studies using guinea-pig heart membranes, (-)-[³H]azidopine binds to a saturable population of high-affinity sites with a dissociation constant (Kd) of 30 ± 7 pM (0.030 nM) and a Bmax of 670 ± 97 fmol/mg protein [1]. For comparison, nifedipine — the prototypical DHP calcium channel blocker — displaces [³H]nitrendipine from guinea-pig myocardial membranes with a Kd of 0.4 nM (400 pM) [2]. This represents an approximately 13-fold higher binding affinity for azidopine at the cardiac DHP receptor. Nitrendipine itself exhibits Kd values of ∼0.1–0.2 nM in cardiac and smooth muscle membranes and ∼2 nM in skeletal muscle [3]. The sub-100 pM affinity of azidopine places it among the highest-affinity DHP ligands ever characterized for the cardiac L-type channel, a property that translates directly to superior signal-to-noise ratios in radioligand binding and photoaffinity labeling experiments at low (pM–nM) probe concentrations.

Calcium channel pharmacology Radioligand binding Dihydropyridine receptor

Enantioselective Binding: (-)-Azidopine Displays Markedly Higher Affinity than (+)-Azidopine at the Purified DHP Receptor

Azidopine is chiral at the C4 position of the DHP ring, and its binding to the L-type calcium channel is strongly stereoselective. The (-)-enantiomer of [³H]azidopine binds with high affinity to solubilized guinea-pig skeletal muscle T-tubule membranes (Kd = 0.7 ± 0.2 nM) and highly purified DHP receptor fractions (Kd = 3.1 ± 2 nM), whereas the optical antipode (+)-azidopine exhibits dramatically lower affinity — the original study reports it as being of 'much lower affinity' with no saturable high-affinity binding detectable under identical conditions [1]. Upon UV irradiation, (-)-[³H]azidopine is preferentially photoincorporated into the 155-kDa glycoprotein (α1 subunit) in both crude solubilized and purified preparations, while (+)-[³H]azidopine shows only non-specific incorporation indistinguishable from background [1]. For comparison, the non-photoactive DHP nimodipine also exhibits stereoselective binding but with a Kd of ~2.2 nM for the racemate in solubilized skeletal muscle preparations — meaning the active enantiomer of azidopine achieves binding in the same affinity range as the entire nimodipine racemate, underscoring azidopine's superior stereochemical discrimination [2].

Stereoselectivity Dihydropyridine receptor Purified calcium channel

P-Glycoprotein Vinblastine Transport Inhibition: Azidopine (ID50 < 1 μM) Is the Most Potent Inhibitor Among All Agents Tested, Surpassing Verapamil and Nifedipine

In a systematic, head-to-head comparison of multidrug resistance-reversing agents using ATP-dependent [³H]vinblastine (VBL) uptake into plasma membrane vesicles from multidrug-resistant human KB carcinoma cells, azidopine emerged as the single most potent inhibitor tested. Azidopine inhibited VBL transport with an ID50 (concentration producing 50% inhibition) of less than 1 μM [1]. In the same assay system, verapamil — widely regarded as the reference MDR modulator — exhibited an ID50 of less than 5 μM, meaning azidopine was at least 5-fold more potent. Nifedipine, diltiazem, and trifluoperazine were 'even less effective,' with substantially higher ID50 values (not precisely quantified in the original study but qualitatively ranked lower) [1]. Mechanistically, azidopine increased the apparent Km of vinblastine transport without affecting Vmax, consistent with competitive inhibition at the P-gp drug-binding site [1]. This transport inhibition potency is complemented by azidopine's distinct binding site on P-gp: it binds noncompetitively with respect to vinblastine (IC50 for VBL inhibition of azidopine photolabeling = 25 μM) and cyclosporin A (IC50 = 0.5 μM), indicating occupancy of a separate but interacting modulator site [2].

Multidrug resistance P-glycoprotein Vinblastine transport

Distinct Binding Domain on the α1 Subunit: Azidopine Labels IIIS5/S6 Loop, Whereas (+)-PN200-110 Labels IIIS6 Almost Exclusively

Antibody mapping of proteolytic fragments from [³H]azidopine- and [³H](+)-PN200-110-photolabeled skeletal muscle calcium channels revealed distinct and partially overlapping binding domains within the α1 subunit. [³H]Azidopine specifically labeled peptide Gln-989–Arg-1022, which encompasses the extracellular loop connecting transmembrane segments IIIS5 and IIIS6 (the IIIS5/S6 linker), as well as peptide Ala-1023–Lys-1077, which contains IIIS6 itself and adjacent C-terminal residues [1]. In contrast, [³H](+)-PN200-110 labeling occurred almost exclusively within the fragment containing IIIS6, with minimal incorporation into the IIIS5/S6 loop [1]. Both ligands also labeled a second site within transmembrane segment IVS6 and adjacent residues. This differential labeling pattern arises because the photoreactive benzofurazane group of (+)-PN200-110 resides in close proximity to the essential dihydropyridine ring, whereas the long aryl azide-bearing side chain of azidopine extends toward the IIIS5/S6 extracellular loop — a region that contributes to drug binding affinity via interaction with the extended side chains of certain DHPs [1]. Approximately 50% of the specific labeling from both ligands was incorporated into domain III of the α1 subunit [1].

Calcium channel structure Binding site mapping Photoaffinity proteolysis

ABCG2 (BCRP) Transporter Substrate and Photolabel: Azidopine Labels Both Wild-Type and Mutant Transporter, Enabling Transporter Phenotyping

Beyond its canonical role as an L-type calcium channel probe, azidopine is a validated transport substrate and photoaffinity label for the ABCG2 (breast cancer resistance protein, BCRP) multidrug transporter. [³H]Azidopine is actively transported by ABCG2 and photolabels both the wild-type R482-ABCG2 and the clinically relevant mutant T482-ABCG2 with comparable efficiency — a capability not shared by non-photoactive DHPs such as nifedipine and nicardipine, which can only compete for transport and inhibit photolabeling but cannot themselves be covalently incorporated [1]. In competition assays, nifedipine and nicardipine inhibited [³H]azidopine photolabeling of ABCG2 and also inhibited transport of [¹²⁵I]IAAP (a prazosin-based photoaffinity probe), confirming that diverse DHPs interact with the ABCG2 substrate-binding pocket [1]. However, only azidopine (and IAAP) can serve as a direct covalent photolabel for ABCG2. Furthermore, non-toxic concentrations of DHPs increased the sensitivity of ABCG2-expressing cells to mitoxantrone by 3–5-fold, demonstrating the functional relevance of this transporter interaction for chemosensitization strategies [1]. Azidopine is thus uniquely positioned as both a covalent probe and a functional substrate in ABCG2 research, whereas nifedipine, nicardipine, and nitrendipine serve only as competitive inhibitors.

ABCG2 transporter Breast cancer resistance protein Multidrug resistance Transporter substrate screening

Azidopine (CAS 90523-31-2) — Validated Application Scenarios Driven by Quantitative Differentiation Evidence


Irreversible Photoaffinity Labeling of L-Type Calcium Channel α1 Subunits for SDS-PAGE-Based Subunit Identification and Molecular Weight Determination

Researchers studying the subunit composition of voltage-gated calcium channels require covalent, denaturation-resistant tagging of the pore-forming α1 subunit. Azidopine uniquely fulfills this requirement: upon UV irradiation, [³H]azidopine is photoincorporated specifically into the 145–165 kDa α1 subunit polypeptide in skeletal and cardiac muscle membranes, enabling unambiguous identification by SDS-PAGE fluorography even after detergent solubilization and reducing conditions [1]. Non-photoactive DHPs such as nifedipine dissociate during electrophoresis and produce no signal. This application is the foundational use case for azidopine and remains the gold-standard method for biochemical characterization of DHP receptor subunits [2].

Competitive Radioligand Binding Assays for Screening Novel DHP Calcium Channel Modulators with Sub-Nanomolar Sensitivity

The exceptionally high affinity of azidopine for cardiac L-type calcium channels (Kd = 30 pM) enables displacement assays with unparalleled sensitivity for detecting novel DHP-site ligands [1]. At a working concentration of ~50–100 pM [³H]azidopine, competitor compounds with Kd values in the low nanomolar range can be reliably discriminated from non-binders. By comparison, assays using [³H]nifedipine (Kd ~0.4 nM) require ~13-fold higher radioligand concentrations, increasing both background signal and radiolabel consumption [2]. For pharmaceutical screening laboratories, azidopine-based binding assays offer superior signal-to-background ratios and reduced per-assay cost when screening large compound libraries against the DHP receptor.

Mapping P-Glycoprotein Drug-Binding Sites via Competitive Photoaffinity Labeling with Chemotherapeutic Agents and MDR Modulators

Azidopine is the most potent inhibitor of P-gp-mediated vinblastine transport among all tested calcium channel blockers and MDR-reversing agents (ID50 < 1 μM), surpassing verapamil (ID50 < 5 μM) and nifedipine [1]. Its noncompetitive interaction with vinblastine (IC50 = 25 μM for VBL inhibition of azidopine photolabeling) and cyclosporin A (IC50 = 0.5 μM) demonstrates that azidopine occupies a distinct modulator site on P-gp [2]. This pharmacological profile makes [³H]azidopine the probe of choice for mapping the topology of the P-gp drug-binding pocket and for screening candidate MDR reversal agents in a competitive photolabeling format.

ABCG2 (BCRP) Transporter Phenotyping: Covalent Detection of Wild-Type and Clinically Relevant T482 Mutant Transporter Expression

The T482 mutation in ABCG2 alters substrate specificity and is associated with altered drug resistance profiles in cancer. Azidopine is uniquely capable of photolabeling both wild-type R482-ABCG2 and the T482 mutant with comparable efficiency, enabling direct covalent detection of transporter expression levels irrespective of genotype [1]. No other DHP-based probe offers this capability; nifedipine and nicardipine can only compete at the transporter but cannot be used for covalent detection. For laboratories studying ABCG2 pharmacogenomics or screening for mutation-specific transporter inhibitors, azidopine provides a single, validated covalent probe compatible with both wild-type and mutant transporter forms [1].

Quote Request

Request a Quote for Azidopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.